2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-6-4-5-10(9-11)14-17-18-15(20-14)12-7-2-3-8-13(12)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEKSAGNQLAWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384129 | |
| Record name | 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159222-58-9 | |
| Record name | 2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the 3-methoxyphenyl and aniline groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methoxybenzohydrazide with an appropriate carboxylic acid derivative can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, while reduction of the oxadiazole ring can produce various reduced heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, potentially serving as a lead compound for drug development.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The methoxy and aniline groups can further modulate the compound’s affinity and specificity for these targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Physical Properties
Melting points and spectral data vary significantly with substituents:
Table 2: Physical Properties of Analogous Compounds
The target compound’s melting point is expected to fall within 160–200°C, similar to chlorophenyl and biphenyl analogs. The methoxy group’s electron-donating nature may lower melting points compared to chloro-substituted derivatives due to reduced crystallinity.
Biological Activity
2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 264.27 g/mol
The oxadiazole ring is known for its diverse biological activities, including anticancer and antimicrobial properties. The methoxy substitution on the phenyl ring enhances its lipophilicity, which may contribute to its bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the biological activity of this compound and related compounds.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 pathway |
| HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC activity |
| PANC-1 (Pancreatic Cancer) | 1.50 | Cell cycle arrest and apoptosis induction |
| SK-MEL-2 (Melanoma) | 0.75 | Activation of caspase pathways |
These results indicate that the compound exhibits promising anticancer activity, particularly against breast and pancreatic cancer cell lines.
The mechanisms underlying the anticancer effects of this compound include:
- Induction of Apoptosis : Flow cytometry assays have shown that the compound can induce apoptosis in MCF-7 cells by increasing the expression levels of p53 and activating caspase-3 .
- Inhibition of Histone Deacetylases (HDAC) : The compound has been shown to inhibit HDAC activity, which plays a crucial role in cancer cell proliferation and survival .
- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural features. Modifications to the phenyl groups or variations in substituents can significantly alter their potency. For instance:
- Methoxy Substitution : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
- Positioning on the Oxadiazole Ring : Variations in the position of substituents on the oxadiazole ring can affect binding affinity to biological targets.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in preclinical models:
- Breast Cancer Model : A study evaluating the effects of various oxadiazole derivatives found that compounds similar to this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics like doxorubicin .
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction in xenograft models of breast cancer, supporting its potential for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of precursors like hydrazides or amidoximes. Key methods include:
- Aza-Wittig Reaction : Reacting 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane at room temperature yields oxadiazole derivatives with planar aromatic rings .
- Electrochemical Decarboxylative Coupling : Using isatins and hydrazides under electrochemical conditions provides moderate-to-high yields while avoiding harsh reagents .
- Light-Sensitive Synthesis : Methanol-based reactions require foil-covered vessels to prevent degradation, emphasizing the need for controlled light and temperature .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield Range | Key Conditions | Advantages |
|---|---|---|---|
| Aza-Wittig Reaction | 70-85% | RT, CH₂Cl₂ | High purity, planar structure |
| Electrochemical Synthesis | 60-75% | Electrosynthesis, ambient T | Eco-friendly, no catalysts |
| Light-Sensitive Route | 50-65% | Methanol, dark conditions | Scalable for sensitive intermediates |
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer:
- NMR/IR Spectroscopy : ¹H NMR shows aromatic proton shifts at δ 6.8–7.5 ppm (meta-substituted phenyl) and NH₂ signals near δ 5.2 ppm. IR confirms oxadiazole C=N stretches at 1600–1650 cm⁻¹ .
- X-Ray Crystallography : Reveals coplanar aromatic rings (r.m.s. deviation <0.1 Å) and intermolecular hydrogen bonds (N–H⋯N/O), critical for stability and reactivity .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 268.11) validate stoichiometry .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy position) impact biological activity and solubility?
Methodological Answer:
- Solubility : The 3-methoxyphenyl group enhances hydrophilicity compared to 4-methoxy derivatives, as shown by logP reductions (~0.5 units) in partition coefficient studies .
- Bioactivity : Substituent position affects target binding. For example, 3-methoxy analogs show higher antimicrobial efficacy (MIC 8–16 µg/mL) than 4-methoxy derivatives (MIC 16–32 µg/mL) due to optimized steric interactions with bacterial enzymes .
Experimental Design Tip : Use comparative SAR studies with analogs (e.g., 4-chloro or bromo substitutions) to isolate electronic vs. steric effects .
Q. How can contradictions in reported biological data (e.g., anticancer vs. anti-inflammatory efficacy) be resolved?
Methodological Answer:
- Assay Variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and inflammation models (LPS-induced macrophages) to minimize protocol-driven discrepancies .
- Dose-Response Analysis : Use IC₅₀ curves to differentiate cytotoxic (anticancer) vs. anti-inflammatory effects. For example, IC₅₀ <10 µM in cancer cells vs. >50 µM in COX-2 inhibition assays .
- Mechanistic Studies : Employ molecular docking to validate binding to specific targets (e.g., EGFR for anticancer activity vs. COX-2 for anti-inflammatory) .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins like β-tubulin (anticancer) or DNA gyrase (antimicrobial). Key interactions include π-π stacking with phenyl rings and hydrogen bonds via the aniline NH₂ .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity to design optimized derivatives .
Q. How does the compound’s fluorescence properties compare to structurally similar oxadiazoles?
Methodological Answer:
- Fluorescence Quenching : The 3-methoxy group reduces π-conjugation compared to naphthyl derivatives, lowering quantum yield (Φ = 0.15 vs. 0.25 for naphthalene-based analogs) .
- Applications : Use fluorescence microscopy to track cellular uptake in real-time, leveraging emission at λ = 450 nm (excitation at 350 nm) .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity (e.g., IC₅₀ = 12 µM vs. 35 µM in HeLa cells).
Resolution :
Verify purity via HPLC (>95% purity required).
Control culture conditions (e.g., serum concentration, passage number).
Validate assay readouts with dual methods (MTT and ATP assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
